(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole is an organic heterotetracyclic compound that is 2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole bearing methyl and chloro substituents at positions 2 and 5 respectively. It is an organic heterotetracyclic compound, an organochlorine compound, a cyclic ether and a tertiary amino compound.
Brand Name:
Vulcanchem
CAS No.:
65621-78-5
VCID:
VC0110783
InChI:
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15+/m0/s1
SMILES:
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Molecular Formula:
C17H16ClNO
Molecular Weight:
285.8 g/mol
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
CAS No.: 65621-78-5
Cat. No.: VC0110783
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole is an organic heterotetracyclic compound that is 2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole bearing methyl and chloro substituents at positions 2 and 5 respectively. It is an organic heterotetracyclic compound, an organochlorine compound, a cyclic ether and a tertiary amino compound. |
|---|---|
| CAS No. | 65621-78-5 |
| Molecular Formula | C17H16ClNO |
| Molecular Weight | 285.8 g/mol |
| IUPAC Name | (2R,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
| Standard InChI | InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15+/m0/s1 |
| Standard InChI Key | VSWBSWWIRNCQIJ-LSDHHAIUSA-N |
| Isomeric SMILES | CN1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
| SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
| Canonical SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
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